![molecular formula C17H17N5O2S B11391416 1-(3-methylphenyl)-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11391416.png)
1-(3-methylphenyl)-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide
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Overview
Description
1-(3-methylphenyl)-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide is a complex organic compound featuring a pyridazine core, a thiadiazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methylphenyl)-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyridazine Core: Starting from hydrazine derivatives and diketones under reflux conditions.
Introduction of the Thiadiazole Ring: Utilizing thiourea and appropriate alkylating agents to form the thiadiazole ring.
Coupling Reactions: Combining the pyridazine and thiadiazole intermediates through amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods: Industrial production may involve optimization of the above synthetic routes for scalability, including:
Catalysis: Use of catalysts to enhance reaction rates and yields.
Flow Chemistry: Continuous flow reactors to improve efficiency and safety.
Purification: Advanced purification techniques like crystallization and chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-methylphenyl)-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogen atoms or other functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to 1-(3-methylphenyl)-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide . For instance, derivatives of oxadiazole and thiadiazole have shown significant activity against various cancer cell lines.
Case Study: Anticancer Activity
A study conducted on related compounds demonstrated that certain derivatives exhibited percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against several cancer cell lines, including OVCAR-8 and NCI-H40 . The presence of the thiadiazole moiety is believed to enhance the lipophilicity of these compounds, facilitating better cell membrane penetration and targeting .
Antimicrobial Properties
The compound's structural components suggest that it may possess antimicrobial properties as well. Research has indicated that similar structures can inhibit the growth of both gram-positive and gram-negative bacteria.
Case Study: Antimicrobial Activity
In a study evaluating the antimicrobial efficacy of synthesized oxadiazole derivatives, compounds were found to exhibit significant activity against various bacterial strains, particularly Bacillus cereus and Bacillus thuringiensis . The mechanism of action is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds. Modifications to the thiadiazole and pyridazine rings can significantly influence their potency and selectivity against target cells.
Table: Structure-Activity Relationship Insights
Modification | Effect on Activity |
---|---|
Substituents on thiadiazole | Enhanced lipophilicity and cytotoxicity |
Variations in dihydropyridazine structure | Altered binding affinity to target proteins |
Mechanism of Action
The mechanism of action of 1-(3-methylphenyl)-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide involves interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
- 1-(3-methylphenyl)-4-oxo-N-[5-(methyl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide
- 1-(3-methylphenyl)-4-oxo-N-[5-(ethyl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide
Comparison:
- Structural Differences: Variations in the alkyl group attached to the thiadiazole ring.
- Uniqueness: The presence of the isopropyl group in 1-(3-methylphenyl)-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide may confer unique steric and electronic properties, influencing its reactivity and biological activity.
This compound’s unique structure and diverse reactivity make it a valuable subject for ongoing research in various scientific fields.
Biological Activity
The compound 1-(3-methylphenyl)-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide is a derivative of the 1,3,4-thiadiazole and dihydropyridazine scaffolds. These chemical structures are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the current understanding of the biological activity of this compound based on recent studies and literature.
Chemical Structure and Properties
The molecular formula for the compound is C19H20N4O2S. Its structure includes a 1,3,4-thiadiazole moiety that is often associated with significant pharmacological effects. The presence of functional groups such as carboxamide and ketone contributes to its biological efficacy.
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-thiadiazole exhibit substantial antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. A review highlighted that modifications in the thiadiazole ring can enhance antimicrobial potency against pathogens such as Mycobacterium tuberculosis and Staphylococcus aureus .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been evaluated using in vitro and in vivo models. In vitro studies assessing erythrocyte membrane stabilization and proteinase enzyme inhibition showed promising results. For example, derivatives were tested at concentrations of 100 ppm, revealing inhibition rates of approximately 50% for proteinase activities . In vivo studies using carrageenan-induced paw edema models demonstrated significant reduction in inflammation at doses of 100 mg/kg and 200 mg/kg .
Anticancer Activity
Preliminary investigations into the anticancer properties of thiadiazole derivatives suggest that they may inhibit tumor growth through various mechanisms. The structural features of the compound allow it to interact with cellular pathways involved in cancer progression. For instance, certain derivatives have been reported to induce apoptosis in cancer cell lines .
Case Studies
The biological activities of the compound can be attributed to its ability to interact with various biological targets. The thiadiazole ring is known to modulate enzyme activity and receptor interactions, which may explain its anti-inflammatory and antimicrobial effects. Additionally, the dihydropyridazine structure may enhance bioavailability and stability within biological systems .
Properties
Molecular Formula |
C17H17N5O2S |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
1-(3-methylphenyl)-4-oxo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyridazine-3-carboxamide |
InChI |
InChI=1S/C17H17N5O2S/c1-10(2)16-19-20-17(25-16)18-15(24)14-13(23)7-8-22(21-14)12-6-4-5-11(3)9-12/h4-10H,1-3H3,(H,18,20,24) |
InChI Key |
SIYSNGLUFSNXQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CC(=O)C(=N2)C(=O)NC3=NN=C(S3)C(C)C |
Origin of Product |
United States |
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